2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Overview
Description
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest due to its structural features and potential biological activities. This bicyclic compound contains a nitrogen atom in its structure, which is significant in medicinal chemistry as nitrogen-containing compounds often exhibit diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chloro substituent and an ethoxy group attached to the bicyclic framework, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation : Many azabicyclic compounds have been studied for their ability to modulate neurotransmitter systems, particularly acetylcholine receptors.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential use in treating infections.
Pharmacological Studies
Recent studies highlight the biological effects of related compounds and their mechanisms of action:
Neuropharmacology
A study focusing on azabicyclic compounds demonstrated that certain derivatives could act as selective agonists for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. The compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent .
Antimicrobial Activity
Research has shown that similar bicyclic structures possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
Case Studies
Case Study 1: Neuroprotective Effects
In vivo studies using rodent models have demonstrated that derivatives of this compound significantly improve cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on related compounds revealed that they exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating their potential as therapeutic agents .
Data Summary
Properties
IUPAC Name |
2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-3-15-10-8-4-9(10)6-13(5-8)11(14)7(2)12/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEBYAGMOKLXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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